N-(Cyclopropylmethyl)-2-(2,4-difluorophenyl)acetamide
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Overview
Description
N-(Cyclopropylmethyl)-2-(2,4-difluorophenyl)acetamide: is an organic compound characterized by the presence of a cyclopropylmethyl group and a difluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-(2,4-difluorophenyl)acetamide typically involves the reaction of cyclopropylmethylamine with 2-(2,4-difluorophenyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-2-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-2-(2,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, while the difluorophenyl group can modulate the electronic properties of the molecule, affecting its reactivity and stability. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)acetamide
- N-(Cyclopropylmethyl)-2-(2,4-dibromophenyl)acetamide
- N-(Cyclopropylmethyl)-2-(2,4-dimethylphenyl)acetamide
Uniqueness
N-(Cyclopropylmethyl)-2-(2,4-difluorophenyl)acetamide is unique due to the presence of fluorine atoms in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution can improve the pharmacokinetic properties of drugs.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-4-3-9(11(14)6-10)5-12(16)15-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIUJDJCYUXPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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